molecular formula C10H6F3NS B3112725 2-(3-(Trifluoromethyl)phenyl)thiazole CAS No. 192063-44-8

2-(3-(Trifluoromethyl)phenyl)thiazole

Cat. No. B3112725
CAS RN: 192063-44-8
M. Wt: 229.22 g/mol
InChI Key: QWJXQZVRJPSMLA-UHFFFAOYSA-N
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Description

“2-(3-(Trifluoromethyl)phenyl)thiazole” is a chemical compound that belongs to the class of thiazoles . Thiazoles are heterocyclic compounds with a five-membered C3NS ring .


Synthesis Analysis

The synthesis of 2-trifluoromethyl thiazoles involves a [3 + 2] cycloaddition of pyridinium 1,4-zwitterionic thiolates with CF3CN . This reaction works well with various substituted pyridinium 1,4-zwitterionic thiolates and yields 2-trifluoromethyl 4,5-disubstituted thiazoles .

Scientific Research Applications

Antimicrobial Agents

2-[3-(trifluoromethyl)phenyl]-1,3-thiazole: has shown significant potential as an antimicrobial agent. Research indicates that compounds containing the trifluoromethyl group exhibit enhanced antimicrobial properties. This compound has been evaluated for its effectiveness against various bacterial and fungal strains, demonstrating moderate to good activity .

Anticancer Research

The trifluoromethyl group in 2-[3-(trifluoromethyl)phenyl]-1,3-thiazole contributes to its potential as an anticancer agent. Fluorinated compounds are known for their ability to interact with biological targets in unique ways, making them valuable in the development of new anticancer drugs. Studies have explored its cytotoxic effects on cancer cell lines, showing promising results .

Agrochemical Applications

In the field of agrochemicals, 2-[3-(trifluoromethyl)phenyl]-1,3-thiazole is investigated for its use as a pesticide. The presence of the trifluoromethyl group enhances the compound’s stability and efficacy against pests. This makes it a valuable candidate for developing new insecticides and herbicides .

Material Science

2-[3-(trifluoromethyl)phenyl]-1,3-thiazole: is also explored in material science for its potential use in creating advanced materials. Its unique chemical structure allows it to be used in the synthesis of polymers and other materials with desirable properties such as increased thermal stability and resistance to degradation .

Pharmaceutical Development

The compound is of interest in pharmaceutical development due to its potential therapeutic applications. The trifluoromethyl group is known to enhance the pharmacokinetic properties of drugs, including their metabolic stability and bioavailability. This makes 2-[3-(trifluoromethyl)phenyl]-1,3-thiazole a promising scaffold for designing new drugs .

Catalysis

In catalysis, 2-[3-(trifluoromethyl)phenyl]-1,3-thiazole is studied for its role as a catalyst in various chemical reactions. Its unique electronic properties, imparted by the trifluoromethyl group, make it an effective catalyst in organic synthesis, potentially improving reaction efficiency and selectivity .

Environmental Chemistry

Research in environmental chemistry has explored the use of 2-[3-(trifluoromethyl)phenyl]-1,3-thiazole in detecting and degrading environmental pollutants. Its chemical stability and reactivity make it suitable for applications in environmental monitoring and remediation .

Electrochemical Applications

The compound is also investigated for its electrochemical properties. 2-[3-(trifluoromethyl)phenyl]-1,3-thiazole can be used in the development of electrochemical sensors and devices due to its ability to undergo redox reactions. This makes it valuable in the field of analytical chemistry for detecting various analytes.

These diverse applications highlight the versatility and importance of 2-[3-(trifluoromethyl)phenyl]-1,3-thiazole in scientific research. If you need more detailed information on any specific application, feel free to ask!

Synthesis, Characterization, and Antimicrobial Evaluation of 2-Phenyl-5-{2-[3-(trifluoromethyl)phenyl]ethenyl}-1,3,4-oxadiazole Derivatives FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years Trifluoromethylpyridine: Its chemistry and applications Interaction of the Polymeric Layer Derived from 3-(4-Trifluoromethyl) Processes | Free Full-Text | FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years Synthesis, Crystal Structure, Anion Sensing Applications and : Interaction of the Polymeric Layer Derived from 3-(4-Trifluoromethyl)

properties

IUPAC Name

2-[3-(trifluoromethyl)phenyl]-1,3-thiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6F3NS/c11-10(12,13)8-3-1-2-7(6-8)9-14-4-5-15-9/h1-6H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QWJXQZVRJPSMLA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C(F)(F)F)C2=NC=CS2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6F3NS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(3-(Trifluoromethyl)phenyl)thiazole

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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